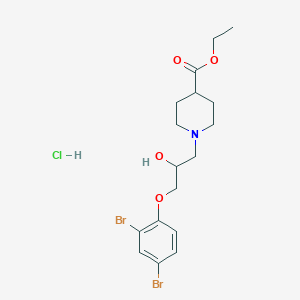

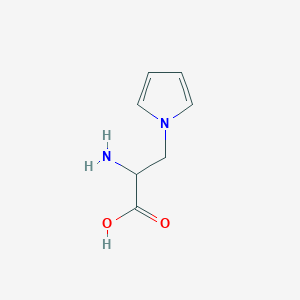

![molecular formula C20H18FN3O4 B2461521 2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide CAS No. 898429-15-7](/img/structure/B2461521.png)

2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide” is a complex organic molecule. It contains a pyrazine ring (a six-membered ring with two nitrogen atoms), which is a common structure in many bioactive compounds . The ethoxyphenyl and fluorophenyl groups attached to the molecule could potentially influence its physical properties and biological activity.

Aplicaciones Científicas De Investigación

Chemoselective Synthesis

Chemoselective acetylation processes, such as the one described by Magadum and Yadav (2018), highlight the significance of specific acetamide derivatives in synthesizing intermediates for natural antimalarial drugs. This process, utilizing immobilized lipase for the acetylation of amino groups, underscores the broader utility of acetamide compounds in pharmaceutical synthesis, suggesting potential methodologies that could be applicable to the synthesis or modification of "2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide" (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives forming coordination complexes with Co(II) and Cu(II) ions demonstrates the structural versatility and reactivity of acetamide derivatives. These complexes exhibit significant antioxidant activity, hinting at the potential for "this compound" to serve in similar capacities or as a ligand in metal coordination chemistry for pharmacological applications (Chkirate et al., 2019).

Radioligand Imaging

The development of selective radioligands for imaging translocator proteins, as exemplified by Dollé et al. (2008), involves complex acetamide derivatives. This work illustrates the compound's potential application in diagnostic imaging, specifically through positron emission tomography (PET), providing insights into how "this compound" might be utilized in radiolabeling or as a selective ligand for imaging applications (Dollé et al., 2008).

Anti-inflammatory and Neuroprotective Effects

Research into novel acetamide derivatives with anti-inflammatory activity, such as that by Sunder and Maleraju (2013), alongside studies on analogs of salidroside for neuroprotection in cerebral ischemic injury, point to the therapeutic potential of acetamide derivatives in treating inflammation and protecting against neural damage. These findings suggest avenues for exploring the bioactivity of "this compound" in similar contexts (Sunder & Maleraju, 2013).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4/c1-2-28-17-10-6-5-9-16(17)24-12-11-23(19(26)20(24)27)13-18(25)22-15-8-4-3-7-14(15)21/h3-12H,2,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWGCMJTGNIILI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2461442.png)

![4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide](/img/structure/B2461445.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2461452.png)

![1-[(2,5-dimethylphenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2461455.png)

![[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2461458.png)